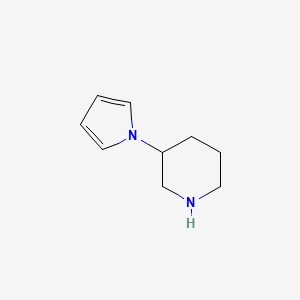

3-(1H-pyrrol-1-yl)pipéridine

Vue d'ensemble

Description

3-(1H-pyrrol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its rigid diamine structure, which is significant for the development of pharmaceuticals. The compound is synthesized through various methods, including catalytic hydrogenation and nucleophilic substitution, and is used as an intermediate in the synthesis of small molecule drugs and ligands for receptors .

Synthesis Analysis

The synthesis of 3-(1H-pyrrol-1-yl)piperidine and related compounds involves multi-step reactions, including regioselective synthesis, one-pot three-component reactions, and hydrolytic kinetic resolution. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed, which is more suitable for large-scale production compared to previous complex methods . Additionally, the synthesis of related compounds, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], involves characterization techniques like IR, NMR, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 3-(1H-pyrrol-1-yl)piperidine and its analogs has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] was determined using single crystal X-ray diffraction, and their geometry was optimized using molecular mechanics and semi-empirical methods . Similarly, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined by density functional theory and Hartree–Fock calculations .

Chemical Reactions Analysis

The chemical reactivity of 3-(1H-pyrrol-1-yl)piperidine and its derivatives is explored through various reactions, including electrophilic fluorination, nucleophilic aromatic substitution, and hydrazonation. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involves electrophilic fluorination of a trimethylstannyl precursor . The hydrazonation step in the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole is another example of a chemical reaction used to create a specific molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-pyrrol-1-yl)piperidine and related compounds are characterized by their spectroscopic data, molecular electrostatic potential, and frontier molecular orbitals. The molecular electrostatic potential calculations indicate the electrophilic and nucleophilic sites of the synthesized compounds, while the frontier molecular orbitals suggest their stability and chemical hardness . The vibrational spectra and molecular structure of related molecules, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, have been analyzed to determine their conformations and compare theoretical data with experimental results .

Applications De Recherche Scientifique

Agent anticancéreux

Les dérivés de la pipéridine, y compris la « 3-(1H-pyrrol-1-yl)pipéridine », ont été utilisés de diverses manières comme agents anticancéreux . Ils ont montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses et pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.

Agent antiviral

Ces composés ont également été utilisés comme agents antiviraux . Ils peuvent inhiber la réplication des virus et pourraient être utilisés dans le traitement de diverses infections virales.

Agent antimalarique

La « this compound » et ses dérivés ont montré un potentiel en tant qu'agents antimalariques . Ils peuvent inhiber la croissance des parasites du paludisme et pourraient être utilisés dans la prévention et le traitement du paludisme.

Agent antimicrobien et antifongique

Ces composés ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance des bactéries et des champignons, ce qui les rend utiles dans le traitement de diverses infections bactériennes et fongiques.

Agent antihypertenseur et cardiovasculaire

En raison de leur efficacité dans la réduction du glucose sanguin, ces composés pourraient trouver une application dans la prévention et le traitement des troubles impliquant une glycémie élevée, tels que l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .

Antagoniste du récepteur des chimiokines

Une nouvelle classe de puissants antagonistes du récepteur des chimiokines C–C de type 3 (CCR3) a été conçue et synthétisée avec des modifications structurelles par Sato et al . Cela indique que la « this compound » et ses dérivés pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement des maladies liées au récepteur CCR3.

Mécanisme D'action

The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other substances. For example, the presence of an acid in the hydrogenation of pyrroles and a series of other heterocycles can influence the potency of amine type catalytic poisons and enable more complete hydrogenation .

Safety and Hazards

Orientations Futures

Piperidines, including “3-(1H-pyrrol-1-yl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Biochemical Properties

3-(1H-pyrrol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-(1H-pyrrol-1-yl)piperidine can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of 3-(1H-pyrrol-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(1H-pyrrol-1-yl)piperidine has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3-(1H-pyrrol-1-yl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, 3-(1H-pyrrol-1-yl)piperidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-pyrrol-1-yl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 3-(1H-pyrrol-1-yl)piperidine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(1H-pyrrol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

3-(1H-pyrrol-1-yl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 3-(1H-pyrrol-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 3-(1H-pyrrol-1-yl)piperidine can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 3-(1H-pyrrol-1-yl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Propriétés

IUPAC Name |

3-pyrrol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVJUQLGSKKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309206 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169750-97-4 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)